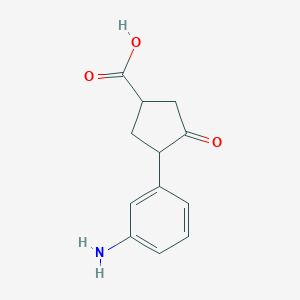

3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

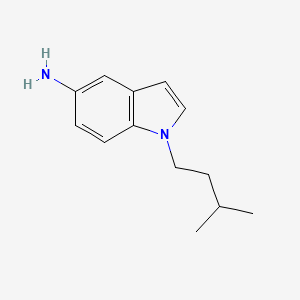

The compound “3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an amino group (NH2) attached. It also contains a carboxylic acid group (COOH), which is commonly found in organic acids .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentanone ring, the introduction of the aminophenyl group, and the addition of the carboxylic acid group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminophenyl group would likely be planar due to the structure of the benzene ring, while the cyclopentanone ring could adopt a puckered conformation. The carboxylic acid group could participate in hydrogen bonding with other molecules .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in reactions with electrophiles, while the carboxylic acid group could react with bases or be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid group and the relatively nonpolar aminophenyl group .Aplicaciones Científicas De Investigación

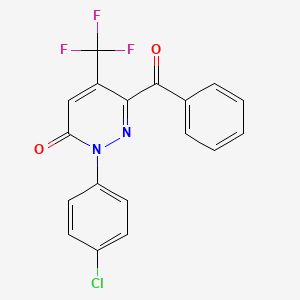

Synthesis and Stereochemistry

The compound has been a cornerstone in synthesizing neuronal excitants, specifically as an analogue to glutamate, an important neurotransmitter. Research demonstrates its utility in synthesizing rigid glutamate analogues, like 1-amino-1,3-cyclopentanedicarboxylic acid, which plays a crucial role in studying neuronal excitation mechanisms. Through fractional crystallization and spectral analysis, including optical rotation and circular dichroism, scientists have elucidated the absolute configuration of various isomers of these excitants, highlighting their potential in neuroscience research (Curry et al., 1988).

Material Science and Polymorphism

In the realm of materials science, derivatives of 3-(3-Aminophenyl)-4-oxocyclopentanecarboxylic acid have been investigated for their polymorphic properties and hydrogen bonding, critical in developing new materials with tailored properties. Studies on compounds like 3,4-pyridinedicarboxylic acid have unveiled intricate details about their crystal structures, providing insights into the design of coordination polymers and other advanced materials (Evans et al., 2008).

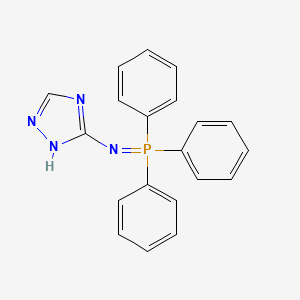

Chemical Modification and Functionalization

The chemical modification and functionalization of metal-organic frameworks (MOFs) using derivatives of this compound have showcased the versatility of this compound in postsynthetic modification strategies. These approaches allow for the introduction of functional groups into MOFs, significantly enhancing their utility in catalysis, gas storage, and separation processes. Notably, the pendant amino groups in these derivatives can be manipulated through reactions with alkyl anhydrides, enabling the creation of multifunctional materials (Wang et al., 2009).

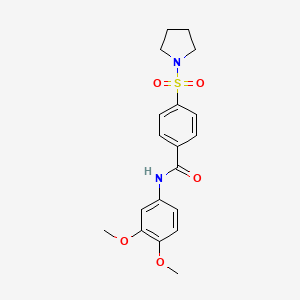

Mechanochromism and Conductive Polymers

The mechanochromic properties of certain derivatives, such as those involving aromatic disulfide crosslinks, underline the potential for developing smart materials capable of reporting mechanical stress through color changes. This property is particularly valuable in sensing applications and the design of intelligent coatings that can visually indicate damage or stress (Luzuriaga et al., 2016). Additionally, the electrooxidation of related compounds, like 4-aminobiphenyl, leads to conducting polymers with applications in electronics and energy storage, further broadening the scope of applications for derivatives of this compound (Guay et al., 1988).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-aminophenyl)-4-oxocyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c13-9-3-1-2-7(4-9)10-5-8(12(15)16)6-11(10)14/h1-4,8,10H,5-6,13H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMMOEMPUPFAGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C1C2=CC(=CC=C2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2678989.png)

![Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2678993.png)

![tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2679002.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)